molecular formula C25H34D4NO4 B1164634 Latanoprost ethyl amide-d4

Latanoprost ethyl amide-d4

Cat. No.: B1164634
M. Wt: 420.6
InChI Key: KNXVTDOCIZLXFW-ZMIHYFCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latanoprost ethyl amide-d4 (Lat-NEt-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of Lat-NEt by GC- or LC-mass spectrometry. Lat-NEt is an F-series prostaglandin (PG) analog in which the C-1 carboxyl group has been modified to an N-ethyl amide. PG esters have been shown to have ocular hypotensive activity. PG N-ethyl amides were recently introduced as alternative PG ocular hypotensive prodrugs. Although it has been claimed that PG ethyl amides are not converted to the free acids in vivo, studies in our laboratories have shown that bovine and human corneal tissue converts the N-ethyl amides of various PGs to the free acids with a conversion rate of about 2.5 µg/g corneal tissue/hr. Lat-NEt would be expected to show the typical intraocular effects of Lat free acid, but with the much slower hydrolysis pharmacokinetics of the PG N-amides.

Properties

Molecular Formula

C25H34D4NO4

Molecular Weight

420.6

InChI

InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2

InChI Key

KNXVTDOCIZLXFW-ZMIHYFCLSA-N

SMILES

CCNC(=O)CCC/C=CCC1C(O)CC(O)C1CCC(O)CCc1ccccc1

Synonyms

Lat-NEt-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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